Cas no 1707372-90-4 (4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine)
![4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/1707372-90-4x500.png)
4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine 化学的及び物理的性質
名前と識別子
-
- 4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine
-
- インチ: 1S/C11H16N6/c1-9-8-17-10(7-13-15-17)11(14-9)16-5-2-3-12-4-6-16/h7-8,12H,2-6H2,1H3
- InChIKey: OJKMTPBQCLHBSP-UHFFFAOYSA-N
- SMILES: C12=CN=NN1C=C(C)N=C2N1CCCNCC1
4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM292459-1g |
4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine |
1707372-90-4 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM292459-5g |
4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine |
1707372-90-4 | 97% | 5g |
$*** | 2023-03-30 | |
Chemenu | CM292459-10g |
4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine |
1707372-90-4 | 97% | 10g |
$*** | 2023-03-30 |
4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazineに関する追加情報
Professional Introduction to Compound with CAS No. 1707372-90-4 and Product Name: 4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine
The compound with the CAS number 1707372-90-4 and the product name 4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound has garnered attention due to its unique structural features and potential therapeutic applications. The molecular framework of this compound combines a diazepan moiety with a triazolo[1,5-a]pyrazine core, creating a versatile scaffold that has been explored for various pharmacological targets.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of triazolo[1,5-a]pyrazine derivatives in drug discovery. These structures are known for their ability to modulate biological pathways by interacting with specific targets. The incorporation of a diazepan group into this framework enhances the compound's potential to interact with biological receptors, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential in the development of central nervous system (CNS) therapeutics. The diazepan moiety is well-known for its structural similarity to benzodiazepines, which are widely used for their anxiolytic, sedative, and muscle relaxant properties. By integrating this moiety with the triazolo[1,5-a]pyrazine core, researchers aim to develop compounds that retain these beneficial effects while potentially exhibiting improved pharmacokinetic profiles or reduced side effects.
Moreover, the 6-methyl substituent in the triazolo[1,5-a]pyrazine ring plays a crucial role in modulating the compound's biological activity. Methyl groups are frequently employed in medicinal chemistry to influence metabolic stability, solubility, and receptor binding affinity. In this context, the presence of a methyl group at the 6-position may enhance the compound's interaction with target proteins while also affecting its overall pharmacokinetic behavior.
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrazine exhibit significant potential in oncology research. These compounds have been shown to inhibit various kinases and other enzymes involved in cancer cell proliferation and survival. The structural features of the compound with CAS no. 1707372-90-4, particularly the combination of a diazepan and triazolo[1,5-a]pyrazine moiety, suggest that it may possess similar anti-cancer properties. Further investigation into its mechanism of action could uncover novel therapeutic strategies for treating various malignancies.
In addition to its potential in CNS and oncology applications, this compound has also been explored for its antimicrobial properties. The unique scaffold of 4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine may interact with bacterial enzymes or cellular processes in ways that inhibit microbial growth. This is particularly relevant in an era where antibiotic resistance is becoming increasingly prevalent. Research into novel antimicrobial agents is critical for addressing this global health challenge.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of both the diazepan and triazolo[1,5-a]pyrazine moieties necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient production of complex heterocyclic compounds like this one, facilitating further exploration of their pharmacological potential.
Evaluation of the compound's pharmacological properties has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing interactions with relevant biological targets such as receptors and enzymes. These studies have provided preliminary evidence suggesting that 4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine exhibits promising activity in modulating these targets. In vivo studies are ongoing to validate these findings and explore broader therapeutic applications.
The development of new drugs is often hampered by issues related to bioavailability and metabolic stability. The structural features of this compound have been designed with these considerations in mind. For instance, the presence of a methyl group may enhance metabolic stability while also improving solubility in biological fluids. These factors are critical for ensuring that the compound reaches its target site effectively and remains active long enough to exert its therapeutic effects.
Future research directions include exploring derivative compounds based on this scaffold to optimize pharmacological activity and minimize potential side effects. By modifying substituents such as the methyl group or introducing additional functional groups at strategic positions within the molecule, 4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine could be further refined into lead compounds for clinical development.
In conclusion, 4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3-triazolo[ 15a ] pyrazine, represented by CAS no. 1707372904,is a structurally interesting compound with significant potential across multiple therapeutic areas including CNS disorders, oncology,and antimicrobial applications。 Its unique combination of a diazepan moiety and triazolo\[ 15a \] pyrazine core makes it a valuable scaffold for further medicinal chemistry exploration。 With continued research efforts aimed at optimizing its pharmacological profile,this compound holds promise as a future therapeutic agent addressing critical unmet medical needs。
1707372-90-4 (4-[1,4]Diazepan-1-yl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine) Related Products
- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)
- 1357352-69-2(7-Chloro-2-methanesulfonyl-benzooxazole)
- 2229152-17-2({3-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)
- 1804886-10-9(2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine)
- 1170701-52-6(N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine)
- 1472038-60-0(8-chloro-6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)
- 194482-41-2((R)-Desisopropyl Tolterodine)
- 1090-13-7(5,12-Napthacenequinone)
- 1805398-45-1(Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate)
- 1805493-86-0(2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid)




